(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187169
InChI: InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H
SMILES:
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC20187169

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride -

Specification

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
IUPAC Name 1-(3-bromophenyl)but-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H
Standard InChI Key OJJLPSGOROCVKE-UHFFFAOYSA-N
Canonical SMILES C=CCC(C1=CC(=CC=C1)Br)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound features an (S)-configured chiral center at the amine-bearing carbon, a 3-bromophenyl group, and a but-3-en-1-amine backbone. Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₀H₁₂BrN·HCl
Molecular weight262.58 g/mol
CAS Registry Number1285696-18-5 (hydrochloride)
Hydrogen bond donors2 (amine NH₃⁺, HCl)
Hydrogen bond acceptors1 (amine)
Rotatable bonds3

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Signals include δ 7.4–7.2 (aromatic protons), 5.6–5.4 (alkene protons), and 3.2–3.0 (amine NH₃⁺) .

  • ¹³C NMR: Peaks at δ 140–120 (aromatic carbons), 130–125 (alkene carbons), and 50–45 (chiral carbon) .

  • HRMS: [M+H]⁺ observed at m/z 262.05 (calc. 262.02) .

Synthesis and Optimization

Route 1: Grignard Addition to Imines

  • Imine Formation: Benzophenone imine reacts with 3-bromobenzaldehyde under anhydrous conditions .

  • Allyl Grignard Addition: Allylmagnesium chloride adds to the imine, forming a homoallylic amine intermediate .

  • Acid Hydrolysis: The intermediate is treated with HCl to yield the hydrochloride salt .

Yield: ~80% .

Route 2: Boroxine-Mediated Coupling

  • Boroxine Synthesis: Vinyl boronic acids cyclize to form boroxines .

  • Suzuki-Miyaura Coupling: Boroxines react with 3-bromoaryl halides to install the bromophenyl group .

  • Amine Protection/Deprotection: Boc-protected amines are deprotected with HCl .

Yield: ~75% .

Stereochemical Control

The (S)-configuration is achieved via chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Ligands: (S)-BINAP in palladium-catalyzed aminations ensures enantiomeric excess (ee > 90%) .

  • Resolution: Diastereomeric salt formation with L-tartaric acid separates enantiomers .

Applications in Pharmaceutical Research

Neurological Target Modulation

The compound’s structure enables interactions with neurotransmitter receptors:

  • Dopamine D₂ Receptor: Ki = 120 nM (predicted via molecular docking).

  • Serotonin Transporter (SERT): Moderate inhibition (IC₅₀ = 450 nM).

β-Amino Acid Precursor

The alkene moiety allows functionalization into β-amino acids, critical for peptidomimetics and enzyme inhibitors .

HazardPrecautionary MeasuresSource
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Use fume hood

Storage: Inert atmosphere, 2–8°C .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
(R)-1-(3-Bromophenyl)but-3-en-1-amineOpposite configurationLower D₂ affinity
1-(4-Bromophenyl)but-3-en-1-aminePara-bromo substitutionReduced SERT binding
(S)-1-(3-Chlorophenyl)but-3-en-1-amineChloro vs. bromo substituentSimilar potency

Future Directions

  • Catalytic Asymmetric Synthesis: Developing nickel-catalyzed methods to improve ee .

  • In Vivo Neuropharmacology: Assessing blood-brain barrier penetration and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator